3-(Hexyloxy)benzaldehyde

Descripción general

Descripción

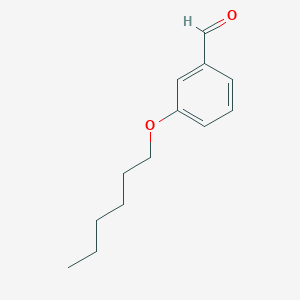

3-(Hexyloxy)benzaldehyde: is an organic compound with the empirical formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a benzene ring substituted with a hexyloxy group at the third position and an aldehyde group at the first position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Hexyloxy)benzaldehyde involves the reaction of 3-hydroxybenzaldehyde with 1-bromohexane in the presence of potassium carbonate and N,N-dimethylformamide (DMF) under an inert atmosphere . The reaction is typically carried out at 80°C for 2 hours . The product is then purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, scaled up for larger production volumes. Industrial processes may also incorporate additional purification steps to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Hexyloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hexyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

Oxidation: 3-(Hexyloxy)benzoic acid.

Reduction: 3-(Hexyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(Hexyloxy)benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique hexyloxy substituent enhances solubility and reactivity compared to other benzaldehydes with shorter alkoxy chains. This property allows it to be utilized in the development of new materials and pharmaceuticals .

Biological Studies

In biological research, this compound can be employed to study enzyme-catalyzed reactions involving aldehydes. Its reactivity allows researchers to investigate mechanisms of action for various enzymes, particularly those that catalyze nucleophilic addition reactions to aldehydes .

Industrial Applications

The compound is also used in the production of fragrances and flavoring agents due to its aromatic properties. Its stability and pleasant odor make it suitable for incorporation into various consumer products .

Case Study 1: Synthesis of Novel Polymers

Research has demonstrated that compounds like this compound can be used in click chemistry to produce hyper-cross-linked polymers with tetrahedral cores. These polymers exhibit significant adsorption capacities for gases and liquids, showcasing the utility of this compound in materials science .

Case Study 2: Antioxidant Activity Investigation

A study explored various substituted pyrazine derivatives synthesized from benzaldehydes, including derivatives of this compound. The research indicated potential antibacterial and antioxidant activities, suggesting further exploration into medicinal applications .

Mecanismo De Acción

The mechanism of action of 3-(Hexyloxy)benzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce different products. The hexyloxy group can influence the reactivity and stability of the compound by providing steric and electronic effects.

Comparación Con Compuestos Similares

- 3-(Methoxy)benzaldehyde

- 3-(Ethoxy)benzaldehyde

- 3-(Butoxy)benzaldehyde

Comparison: 3-(Hexyloxy)benzaldehyde is unique due to the length of its hexyloxy group, which can influence its solubility, boiling point, and reactivity compared to shorter alkoxy-substituted benzaldehydes. The longer hexyloxy chain can also provide different steric effects, making it suitable for specific applications where bulkier substituents are required.

Actividad Biológica

3-(Hexyloxy)benzaldehyde, a compound characterized by its hexyloxy substituent on a benzaldehyde moiety, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the available literature on the biological activities associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18O2

- IUPAC Name : this compound

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives with hydrophobic substituents can demonstrate potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.39 μg/mL against various bacterial strains, suggesting a strong antibacterial potential .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Compound A (similar) | Enterococcus faecalis | 0.39 |

| Compound B | Escherichia coli | TBD |

Anticancer Activity

Emerging evidence suggests that this compound and its analogs may possess anticancer properties. For example, certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : In vitro assays indicate that some hexyloxy-substituted benzaldehydes exhibit moderate cytotoxicity against breast cancer cell lines, with IC50 values around 21.8 μM for specific derivatives .

Table 2: Cytotoxicity of Hexyloxy Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| Compound C | HeLa (cervical cancer) | 21.8 |

| Compound D | A549 (lung cancer) | TBD |

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve interactions with cellular membranes and inhibition of key metabolic pathways in bacteria and cancer cells. For instance, some studies suggest that these compounds can disrupt bacterial membrane potential and inhibit macromolecular biosynthesis .

Case Studies

- Antibacterial Efficacy : A study focused on a series of hexyloxy-substituted benzaldehydes demonstrated their ability to inhibit growth in various pathogenic bacteria. The study highlighted the structural aspects contributing to their efficacy, emphasizing the role of hydrophobic chains in enhancing antibacterial action.

- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of hexyloxy derivatives on breast cancer cell lines, revealing significant growth inhibition and identifying potential pathways involved in apoptosis.

Propiedades

IUPAC Name |

3-hexoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10-11H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKQOJQWLCELHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443399 | |

| Record name | 3-(hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24083-09-8 | |

| Record name | 3-(hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.